molecular formula C10H22O2 B8611036 5-Methoxy-2,6-dimethylheptan-1-OL CAS No. 62597-05-1

5-Methoxy-2,6-dimethylheptan-1-OL

Cat. No.: B8611036
CAS No.: 62597-05-1
M. Wt: 174.28 g/mol
InChI Key: RHMYVPMKYBCSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2,6-dimethylheptan-1-OL is a chemical of significant interest in fragrance research and development. It is structurally analogous to established fragrance materials like 6-methoxy-2,6-dimethylheptanal (Methoxymelonal), which is documented for its powerful, fresh, watery, and ozonic odor profile, often employed to impart fresh notes in fruity and floral compositions for personal care and air freshener products . For research purposes, this compound serves as a valuable reference standard in analytical chemistry and sensory science for the identification and quantification of fragrance components. Its primary research value lies in the investigation of skin sensitization potential and the development of New Approach Methodologies (NAMs). The 3D reconstructed skin micronucleus (RSMN) assay, an advanced non-animal test system, is particularly relevant for characterizing the genotoxicity potential of dermally applied substances like fragrances . This assay is recognized for its high predictivity of in vivo outcomes and helps in addressing misleading positive results often obtained from traditional in vitro genotoxicity test batteries . Furthermore, this compound fits within the applicability domain for weight of evidence (WoE) approaches in skin sensitization potency assessment, which integrates in chemico, in vitro, and in silico data to categorize materials without the need for animal testing . Researchers utilize this compound to study the relationship between chemical structure, protein binding reactivity, and sensitization potency, thereby contributing to the development of safer fragrance ingredients. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

62597-05-1

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

5-methoxy-2,6-dimethylheptan-1-ol

InChI

InChI=1S/C10H22O2/c1-8(2)10(12-4)6-5-9(3)7-11/h8-11H,5-7H2,1-4H3

InChI Key

RHMYVPMKYBCSKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)CO)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Compound Name Core Structure Functional Groups Key Substituents
5-Methoxy-2,6-dimethylheptan-1-OL Linear heptanol -OH (C1), -OCH₃ (C5) -CH₃ (C2, C6)
5-Methoxy-3,4-dihydronaphthalen-1(2H)-one Cyclic ketone -C=O (C1), -OCH₃ (C5) Fused bicyclic ring
Bromohydroxyphorone Cyclohexanone -C=O, -Br, -OH -CH₃ (C2, C6), -Br
C1-C4 (Benzmorpholine derivatives) Benzmorpholine Amine, ether Spirocyclic and methyl groups

Key Observations :

  • Unlike bromohydroxyphorone, the absence of halogens in the target compound may reduce electrophilic reactivity but improve stability under basic conditions .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property This compound 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one Bromohydroxyphorone
Molecular Weight (g/mol) 188.3 176.2 255.1 (with Br)
Boiling Point (°C) ~240–260 (estimated) 215–220 (lit.) ~300 (decomposes)
Solubility Low in water, high in EtOAc Moderate in EtOAc/hexanes Poor in polar solvents
TLC Rf (EtOAc/hexanes) ~0.25–0.35 (estimated) 0.30 (observed) Not reported

Key Observations :

  • The target compound’s higher boiling point compared to 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one is attributed to hydrogen bonding from the -OH group.
  • Its TLC mobility is likely similar to ’s compound due to comparable polarity from the methoxy group .

Reactivity and Stability

  • Oxidation: The primary -OH group in the target compound can be oxidized to a carboxylic acid, unlike secondary alcohols in analogs (e.g., cyclohexanol derivatives), which form ketones.
  • Demethylation: The methoxy group may undergo acid-catalyzed cleavage to a phenol, a reaction shared with ’s o-tolyl methyl ether derivatives .
  • Thermal Stability : The absence of strained cyclic systems (e.g., spirocyclic intermediates in ) suggests greater thermal stability compared to benzmorpholine analogs .

Preparation Methods

Catalytic Hydrogenation and Sequential Aldehyde Reduction

The most direct synthesis of racemic 5-methoxy-2,6-dimethylheptan-1-OL begins with 2,6-dimethyl-5-hepten-1-al. Hydrogenation of the alkene moiety using palladium on carbon (Pd-C) under H₂ atmosphere produces 2,6-dimethylheptanal . Subsequent reduction of the aldehyde group with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields racemic 2,6-dimethylheptan-1-ol (rac-2) with near-quantitative efficiency (99% yield) .

Key reaction conditions :

  • Hydrogenation : Pd-C (10% w/w), MeOH, 2 h, room temperature.

  • Reduction : LiAlH₄ (3 eq.), THF, 1 h, 0°C to room temperature.

This method’s simplicity and high yield make it suitable for large-scale production, though it lacks stereocontrol.

Stereoselective Synthesis via Chiral Auxiliary Esterification

To access enantiomerically pure this compound, J-Stage researchers developed a chiral resolution strategy . Racemic alcohol (rac-2) is esterified with (S)-methoxy-(1-naphthyl)acetic acid ((S)-1NMA) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The resulting diastereomeric esters are separated via recycling HPLC, followed by acidic hydrolysis to isolate (S)- and (R)-enantiomers (95% and 92% yields, respectively) .

Critical steps :

  • Esterification : EDC/DMAP, CH₂Cl₂, 12 h.

  • Chromatography : Hexane/EtOAc gradient.

  • Hydrolysis : Dioxane/HCl (3:1), 110°C, 3 h.

This method achieves >98% enantiomeric excess (ee) but requires specialized equipment for HPLC separation.

Darzens Reaction and Aldehyde Reduction Pathway

A patent by WO2018069458A1 describes 6-methoxy-2,6-dimethylheptanal synthesis via Darzens condensation, which can be reduced to the target alcohol . The process begins with 6-methyl-5-hepten-2-one, which undergoes methoxylation using methanol and H₂SO₄ at 50°C to form 6-methoxy-6-methylheptan-2-one. A Darzens reaction with ethyl chloroacetate in sodium methoxide generates a glycidic ester, which is saponified and decarboxylated at 160–300°C to yield the aldehyde . Subsequent reduction with NaBH₄ or catalytic hydrogenation produces this compound.

Performance metrics :

  • Overall aldehyde yield : 45.9% (improved from 11–29% in prior methods) .

  • Reduction step efficiency : ~95% (estimated).

This route avoids copper chromite, enhancing ecological compatibility, but involves high-temperature decarboxylation.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Stereocontrol
Catalytic Hydrogenation 2,6-Dimethyl-5-hepten-1-alH₂/Pd-C → LiAlH₄99%None
Chiral Resolution Racemic alcoholEsterification → HPLC → Hydrolysis90–95%>98% ee
Darzens Route 6-Methyl-5-hepten-2-oneMethoxylation → Darzens → Decarboxylation → Reduction43–46%None

Advantages and Limitations :

  • Hydrogenation : High yield but racemic.

  • Chiral Resolution : High enantiopurity but low throughput.

  • Darzens Route : Scalable but multi-step with moderate yield.

Industrial and Laboratory-Scale Considerations

For industrial applications, the hydrogenation-reduction method is preferred due to its simplicity and cost-effectiveness. In contrast, the chiral resolution approach suits pharmaceutical contexts requiring enantiopure products. The Darzens pathway, while innovative, faces challenges in energy-intensive decarboxylation and purification.

Future directions include enzymatic resolution or asymmetric catalysis to merge high yield with stereoselectivity.

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